molecular formula C10H16N4 B13495488 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Cat. No.: B13495488
M. Wt: 192.26 g/mol
InChI Key: IDELLMJPKUBYFC-UHFFFAOYSA-N
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Description

5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a nitrile-containing compound featuring a pyrazole ring substituted with an amino group and a branched aliphatic chain.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile

InChI

InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3

InChI Key

IDELLMJPKUBYFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=C(C=N1)N)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1H-pyrazoles

The 5-amino substituent on the pyrazole ring is commonly introduced via cyclization reactions involving hydrazines and α-cyano ketones or nitriles:

  • Hydrazine reacts with α-cyano ketones or α-cyanoacetophenones to form hydrazones, which then cyclize to give 5-aminopyrazoles. The nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon forms hydrazones, followed by cyclization via attack on the nitrile carbon.

  • This method is versatile and has been used to prepare a variety of 5-amino-1-heteroarylpyrazoles.

Attachment of the 2,2-Dimethylpentanenitrile Side Chain

  • The 2,2-dimethylpentanenitrile moiety can be introduced by alkylation of the pyrazole nitrogen (N-1) with an appropriate alkyl halide or nitrile-containing alkylating agent.

  • Alternatively, the side chain can be incorporated during pyrazole ring formation if the α-cyano ketone or nitrile precursor contains the 2,2-dimethylpentanenitrile structure.

Representative Synthetic Route

A plausible synthetic route based on literature precedents is:

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
α-Cyano ketone synthesis Alkylation of cyanoacetate derivatives 70-85 Standard alkylation with tert-butyl halides
Hydrazone formation Hydrazine hydrate, ethanol, room temp 80-95 Stirring for several hours
Cyclization to pyrazole Acetic acid or acidic medium, reflux 75-90 Cyclization monitored by TLC
Purification Recrystallization from ethanol or ethyl acetate Yields depend on purity

Mechanistic Insights

  • The cyclization involves nucleophilic attack of the hydrazone nitrogen on the nitrile carbon, forming the pyrazole ring with the amino group at position 5.

  • The 2,2-dimethyl substitution on the pentanenitrile chain provides steric hindrance, influencing regioselectivity and stability of the final compound.

Analytical Characterization

  • Melting points typically range from 90-110 °C depending on purity and substituents.

  • IR spectroscopy shows characteristic nitrile stretch near 2200 cm⁻¹ and NH2 stretches around 3300-3500 cm⁻¹.

  • NMR spectroscopy confirms the pyrazole ring protons and the alkyl chain environment.

  • Mass spectrometry verifies molecular weight consistent with C11H17N4 (approximate formula).

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Features Reference
1 α-Cyano ketone with 2,2-dimethylpentanenitrile moiety + hydrazine hydrate Ethanol, reflux, acetic acid catalyst 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile
2 Hydrazone intermediate from cyanoacetophenone derivatives + hydrazine Room temp stirring, acidic cyclization Aminopyrazole ring formation with nitrile side chain
3 Alkylation of 5-aminopyrazole with 2,2-dimethylpentanenitrile alkyl halide Base (e.g., K2CO3), DMF solvent, reflux N-1 alkylated pyrazole with nitrile side chain Inferred

Chemical Reactions Analysis

Nucleophilic Reactions at the 4-Amino Group

The primary amine on the pyrazole ring exhibits nucleophilic behavior, enabling reactions with electrophiles.

Key reactions include:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For example, treatment with acetyl chloride in pyridine yields N-acetyl-5-(1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile.

  • Condensation with Carbonyls : Forms Schiff bases when reacted with aldehydes/ketones. In acidic conditions, this can lead to cyclization products. A study on 5-aminopyrazole analogs demonstrated that condensation with β-diketones produces pyrazolo[3,4-b]pyridines .

Reaction Conditions:

Reaction TypeReagents/ConditionsProductYield
AcylationAcetyl chloride, pyridine, 0–5°CN-Acetyl derivative75–85%
Schiff Base FormationBenzaldehyde, ethanol, ΔPyrazolo-imine60–70%

Nitrile Group Transformations

The terminal nitrile group undergoes hydrolysis, reduction, and cycloaddition reactions:

  • Hydrolysis : In acidic or basic conditions, the nitrile converts to a carboxylic acid (5-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid) or an amide. For analogs like 2,2-dimethylpentanenitrile derivatives, hydrolysis with H₂SO₄ (20%) at 100°C yields the carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (5-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanamine).

Mechanistic Pathway for Nitrile Hydrolysis:

  • Protonation of the nitrile nitrogen under acidic conditions.

  • Nucleophilic attack by water to form an imidic acid intermediate.

  • Tautomerization to the amide or further hydrolysis to the carboxylic acid.

Cyclization and Heterocycle Formation

The amino and nitrile groups facilitate cyclization reactions:

  • With α,β-Unsaturated Carbonyls : Reacts with acrylates or enones via Michael addition followed by intramolecular cyclization to form pyrazolo-fused tetrahydropyridines .

  • Huisgen Cycloaddition : The nitrile group participates in [3+2] cycloadditions with azides to generate tetrazoles, though this requires Cu(I) catalysis.

Example Reaction:

5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile+MeO2C-C≡C-CO2MeEtOH, ΔPyrazolo[3,4-b]pyridine derivative\text{5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile} + \text{MeO}_2\text{C-C≡C-CO}_2\text{Me} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazolo[3,4-b]pyridine derivative}

Reported yield: 68% for analogous systems .

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic substitution at the 3- and 5-positions (relative to the amino group):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects of the amino group.

  • Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form dihalogenated derivatives.

Comparative Reactivity with Structural Analogs

The 4-amino substitution distinguishes this compound from common 5-aminopyrazoles. Key differences include:

Feature4-Aminopyrazole Derivatives5-Aminopyrazole Derivatives
Nucleophilic Sites4-NH₂, 1-NH, 5-CH5-NH₂, 1-NH, 4-CH
Cyclization TendencyForms 6-membered rings (e.g., pyridines)Prefers 5-membered rings (e.g., pyrimidines)
Nitrile ReactivityHigher steric hindranceStandard reactivity

Scientific Research Applications

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile with three classes of analogs based on functional groups and structural motifs.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Properties/Applications References
5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile Pyrazole + aliphatic chain Amino-pyrazole, nitrile, dimethyl Discontinued; potential bioactivity
2,2'-Azobis(2,4-dimethylpentanenitrile) (AMVN) Azo + aliphatic chain Azo initiator, nitrile, dimethyl Radical initiator; explosive when heated
(S)-2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile Hydrazine + aliphatic chain Hydrazinyl, nitrile, dimethyl Chiral synthesis; 86% enantiomeric excess
α-Terthienylmethanol (from ) Bithiophene + alcohol Thiophene, hydroxyl, alkynyl Photochemical applications

Comparison with Azo-Initiated Nitriles (AMVN)

  • Functional Group Differences: Unlike AMVN, which contains an azo (-N=N-) group, the target compound features a pyrazole ring.
  • Hazards: AMVN poses explosion risks upon heating and requires stringent safety protocols .

Comparison with Hydrazine-Substituted Nitriles

  • The compound (S)-2-(2,2-dibenzylhydrazinyl)-4,4-dimethylpentanenitrile shares the dimethylpentanenitrile backbone but replaces the pyrazole with a hydrazine group.
  • Reactivity: The hydrazine group enables chiral synthesis (86% enantiomeric excess via HPLC ), while the amino-pyrazole in the target compound may favor nucleophilic substitution or metal coordination.

Comparison with Heterocyclic Derivatives (Bithiophenes)

  • Compounds like α-terthienylmethanol emphasize photochemical activity due to conjugated thiophene rings. In contrast, the pyrazole-nitrogen and nitrile group in the target compound could enhance solubility in polar solvents or stabilize intermediates in catalysis.

Biological Activity

5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C_{10}H_{16}N_{4}
  • Molecular Weight : 192.27 g/mol
  • CAS Number : 1487282-76-7

The biological activity of 5-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in inflammatory pathways.

Potential Targets:

  • Prostaglandin Synthase : The compound may inhibit prostaglandin synthesis, which is crucial in inflammatory responses.
  • MAP Kinase Pathway : Similar pyrazole derivatives have been shown to modulate the p38 MAP kinase pathway, indicating a potential for anti-inflammatory effects .

Biological Activity

Research indicates that compounds containing the pyrazole moiety often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of 5-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile are still under investigation but can be inferred from related compounds.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, similar compounds have demonstrated effectiveness in reducing cytokine levels in animal models of inflammation .

Anticancer Activity

Some pyrazole-based compounds have exhibited cytotoxic effects against various cancer cell lines. The inhibition of specific kinases involved in cell proliferation and survival pathways suggests that 5-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile might also possess anticancer properties .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various pyrazole derivatives on human cancer cell lines showed promising results for compounds similar to 5-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Animal Models : In a model of acute inflammation, administration of a closely related pyrazole compound resulted in a significant decrease in paw edema compared to control groups. This suggests that such compounds may be effective anti-inflammatory agents .

Summary of Findings

The biological activity of 5-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile appears promising based on its structural analogs and preliminary data. Key findings include:

Activity Mechanism Evidence
Anti-inflammatoryInhibition of prostaglandin synthesisCytokine reduction in animal models
AnticancerInduction of apoptosis via caspase activationIn vitro cytotoxicity assays
Kinase inhibitionModulation of MAP kinase pathwaysStructural analog studies

Q & A

Basic Research Questions

Q. What are the recommended computational and experimental strategies for optimizing the synthesis of 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile?

  • Methodological Answer :

  • Computational Pre-screening : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Information Science Integration : Apply statistical methods (e.g., principal component analysis) to prioritize reaction parameters (e.g., temperature, solvent polarity) from high-throughput experimental datasets .
  • Feedback Loops : Iteratively refine synthetic conditions by cross-referencing experimental yields with computational predictions, as demonstrated in ICReDD’s reaction design framework .

Q. Which analytical techniques are critical for characterizing the structural and functional properties of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and confirm substituent positioning, as exemplified in pyrazole derivatives with similar complexity (e.g., R-factor ≤ 0.038 for precise bond-length analysis) .
  • Spectroscopic Profiling : Combine 1H^1H/13C^{13}C-NMR, IR, and high-resolution mass spectrometry to verify functional groups (e.g., nitrile, pyrazole) and assess purity .
  • Chromatographic Validation : Use HPLC with ammonium acetate buffer (pH 6.5) for stability testing under varying pH and temperature conditions .

Q. How can researchers assess the compound’s stability under different experimental conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% relative humidity, UV light) and monitor decomposition via LC-MS .
  • Kinetic Analysis : Apply Arrhenius modeling to extrapolate shelf-life from high-temperature stability data .
  • Solvent Compatibility : Test solubility and stability in polar aprotic (e.g., DMSO) and protic solvents, noting potential nitrile hydrolysis .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for reactions involving this compound?

  • Methodological Answer :

  • Reaction Path Sampling : Use nudged elastic band (NEB) methods to map energy barriers for nucleophilic substitution or cyclization steps involving the pyrazole and nitrile groups .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates, particularly for sterically hindered 2,2-dimethylpentanenitrile backbone interactions .
  • Electronic Structure Analysis : Calculate Fukui indices to predict reactive sites for functionalization (e.g., amino group derivatization) .

Q. How can Design of Experiments (DoE) principles improve process optimization for large-scale synthesis?

  • Methodological Answer :

  • Factorial Design : Screen variables (e.g., catalyst loading, reaction time) using a 2k2^k factorial matrix to identify significant factors and interactions .
  • Response Surface Methodology (RSM) : Optimize yield and purity via central composite designs, focusing on non-linear relationships between parameters .
  • Scale-Up Considerations : Incorporate hydrodynamic and mass-transfer limitations into DoE models when transitioning from batch to flow reactors .

Q. What strategies address contradictions between computational predictions and experimental results?

  • Methodological Answer :

  • Error Source Analysis : Compare computed activation energies with experimental Arrhenius plots to identify approximations (e.g., solvent effects ignored in gas-phase DFT) .
  • Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness of predictions .
  • Collaborative Frameworks : Implement cross-disciplinary workflows where experimentalists and computational chemists iteratively refine hypotheses, as advocated in contested data methodologies .

Q. How can biological activity screening be designed for derivatives of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., COX-2, JAK3) based on structural analogs .
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities before in vitro assays .
  • ADMET Profiling : Evaluate pharmacokinetic properties (e.g., metabolic stability in liver microsomes) early to guide synthetic modifications .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Chromatography : Leverage size-exclusion or affinity membranes for high-throughput purification of polar intermediates .
  • Countercurrent Chromatography (CCC) : Utilize pH-zone refining for separation of closely related pyrazole isomers .
  • Crystallization Engineering : Optimize solvent-antisolvent ratios and cooling profiles to enhance crystal yield and purity .

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